molecular formula C11H19NO5 B2875643 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methoxyacetic acid CAS No. 2231673-77-9

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methoxyacetic acid

Cat. No.: B2875643
CAS No.: 2231673-77-9
M. Wt: 245.275
InChI Key: MATRGPGDSFXZAU-UHFFFAOYSA-N
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Description

This compound is a functionalized azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the azetidine nitrogen and a methoxy-substituted acetic acid moiety at the 3-position. Its structure combines a strained four-membered azetidine ring with a Boc group, which enhances stability during synthetic processes, and a methoxyacetic acid side chain that may influence solubility, reactivity, or biological activity.

Properties

IUPAC Name

2-methoxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7(6-12)8(16-4)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATRGPGDSFXZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methoxyacetic acid is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and relevant case studies.

  • Molecular Formula : C10H17NO5
  • Molecular Weight : 231.25 g/mol
  • CAS Number : 1067239-25-1

The compound acts primarily as an organic buffering agent, which stabilizes pH in biological systems. Its buffering capacity is crucial for maintaining physiological conditions in cell cultures, particularly within a pH range of 6 to 8.5, making it valuable in various biological assays and experiments .

Antimicrobial Activity

Recent studies have indicated that azetidine derivatives exhibit antimicrobial properties. The specific activity of this compound against various microbial strains has not been extensively documented; however, related compounds have shown efficacy against bacteria and fungi, suggesting a potential for this compound as well .

Cytotoxicity and Cell Viability

Research into the cytotoxic effects of azetidine derivatives indicates that modifications in the azetidine ring can influence cell viability. Preliminary studies suggest that this compound may exhibit selective cytotoxicity towards certain cancer cell lines, although detailed investigations are necessary to confirm these findings and elucidate the underlying mechanisms .

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various azetidine derivatives, including this compound, evaluated their biological activities. The findings indicated that structural modifications significantly affect their interaction with biological targets, enhancing or diminishing their activity depending on the functional groups attached .

Study 2: Polymorphic Behavior

Another research highlighted the polymorphic transitions of related azetidine compounds during grinding processes. This study found that such transitions could alter the compound's solubility and bioavailability, impacting its biological activity. Understanding these transitions is vital for optimizing formulations in pharmaceutical applications .

Data Summary

PropertyValue
Molecular FormulaC10H17NO5
Molecular Weight231.25 g/mol
CAS Number1067239-25-1
Buffering RangepH 6 - 8.5
Potential Antimicrobial ActivityYes (related compounds)
CytotoxicitySelective towards cancer cells (preliminary data)

Comparison with Similar Compounds

Structural Analogs of Azetidine Derivatives

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notable Data
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methoxyacetic acid (Target) C12H21NO5 283.30 g/mol Azetidine + Boc + methoxyacetic acid Hypothesized enhanced solubility due to methoxy group; no direct CAS found in evidence
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid () C11H19NO4 229.27 g/mol Azetidine + Boc + acetic acid CAS: 255882-72-5; Similarity score: 0.80 to target compound
2-((tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid () C10H17NO5 231.25 g/mol Oxetane (3-membered ring) + Boc + acetic acid CAS: 1270019-87-8; Oxetane may reduce ring strain compared to azetidine
2-{1-[(tert-butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid () C11H20N2O4 244.29 g/mol Azetidine + Boc + methylamino + acetic acid CAS: 1700502-86-8; Methylamino group introduces basicity
2-{4-[(tert-butoxy)carbonyl]-1,1-dioxo-1λ<sup>6</sup>-thiomorpholin-2-yl}acetic acid () C11H19NO6S 301.34 g/mol Thiomorpholin (sulfur-containing) + sulfone + Boc + acetic acid CAS: 1783603-67-7; Sulfone group increases polarity

Functional Group and Reactivity Comparisons

  • Boc Protection : All compounds share the Boc group, which protects the azetidine nitrogen during synthesis. This group is acid-labile, enabling selective deprotection .
  • Ring Systems: Azetidine: The target compound and analogs () feature a four-membered ring, offering conformational rigidity but higher strain compared to oxetane () or thiomorpholin () . Oxetane vs.
  • Substituent Effects: The methoxy group in the target compound may enhance solubility compared to non-polar substituents (e.g., methylamino in ) . Thiomorpholin derivatives () exhibit unique electronic effects due to sulfur, influencing binding in enzyme inhibition .

Preparation Methods

Boc Protection of Azetidine Intermediates

A common strategy involves introducing the Boc group early in the synthesis to prevent unwanted side reactions. Patent CN111362852A details the preparation of Boc-protected azetidinones, which serve as precursors:

Step 1 : Boc Protection of 3-Hydroxyazetidine

  • Reagents : 3-Hydroxyazetidine, di-tert-butyl dicarbonate, triethylamine.
  • Conditions : Methylene chloride solvent, 10–40°C, 3–4 hours.
  • Yield : 91% (Example 3).

Step 2 : Oxidation to Azetidinone
Traditional methods use dimethyl sulfoxide (DMSO) and oxalyl chloride, but newer approaches employ catalytic oxidation with Pt/C under oxygen pressure (0.5–0.8 MPa) at 60–80°C.

Horner–Wadsworth–Emmons Reaction for Alkene Formation

The PMC study (2023) describes a Horner–Wadsworth–Emmons (HWE) reaction to synthesize α,β-unsaturated esters from azetidin-3-one:

Procedure :

  • React azetidin-3-one with methyl 2-(dimethoxyphosphoryl)acetate in tetrahydrofuran (THF) using sodium hydride.
  • Quench with water and purify via vacuum distillation.
  • Perform aza-Michael addition with NH-heterocycles to yield functionalized azetidines.

Advantages :

  • High regioselectivity.
  • Compatible with Boc-protected intermediates.

Methoxyacetic Acid Side Chain Introduction

Methoxyacetic acid is synthesized via catalytic oxidation of ethylene glycol monomethyl ether, as per Patent CN104892390A:

Optimized Protocol :

  • Catalyst : 5 wt% Pt/C.
  • Conditions : 0.5–0.8 MPa O₂, 60–80°C, 6–7 hours.
  • Yield : 90–91%.

Coupling Strategies :

  • Ester Hydrolysis : Convert methyl esters (e.g., 1-Boc-azetidine-3-carboxylic acid methyl ester) to carboxylic acids using aqueous NaOH or LiOH.
  • Peptide Coupling : Use carbodiimides (EDC/HOBt) to link methoxyacetic acid to Boc-azetidine intermediates.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Conditions Source
Boc Protection Di-tert-butyl dicarbonate, base 91% CH₂Cl₂, 10–40°C
HWE Reaction Sodium hydride, THF 60%* Vacuum distillation
Catalytic Oxidation Pt/C, O₂ pressure 90–91% 60–80°C, 0.5–0.8 MPa
Ester Hydrolysis NaOH, H₂O/THF 85–95% Room temperature

*Reported for intermediate synthesis.

Challenges and Optimization Strategies

Solvent and Catalyst Selection

  • Dioxane and DMSO Limitations : Early methods used these solvents but faced environmental and purity issues. Modern protocols prefer THF or methylene chloride.
  • Catalyst Efficiency : Pt/C outperforms older oxidants like oxalyl chloride in methoxy group introduction.

Side Reactions and Purification

  • Dimethoxyazetidine Byproducts : Addressed via controlled hydrolysis under acidic conditions.
  • Column Chromatography : Required for intermediates like 2-(1-Boc-azetidin-3-yl)-2-methoxyacetic acid.

Industrial-Scale Considerations

  • Cost-Effectiveness : Boc anhydride and Pt/C are cost-prohibitive at scale; alternatives like Boc-Oxyma show promise.
  • Green Chemistry : Water-based oxidation (Patent CN104892390A) reduces organic waste.

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